

# Takeda103A preliminary research findings

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Takeda103A |           |
| Cat. No.:            | B1681212   | Get Quote |

An In-Depth Technical Guide to the Preliminary Research Findings on TAK-103

This technical guide provides a comprehensive overview of the preliminary research findings and core concepts related to TAK-103, an investigational autologous CAR-T cell therapy. The information is intended for researchers, scientists, and drug development professionals, summarizing the available data, experimental design, and underlying biological pathways.

#### **Introduction to TAK-103**

TAK-103 is a preparation of a patient's own T-lymphocytes (autologous) that have been genetically engineered to target the tumor-associated antigen, mesothelin (MSLN).[1] Mesothelin is a glycoprotein overexpressed in a variety of solid tumors, including those of the breast, colon, ovaries, and pancreas, making it a compelling target for cancer therapy.[1][2]

A distinguishing feature of TAK-103 is its incorporation of Noile-Immune Biotech's "PRIME" (Proliferation Inducing and Migration Enhancing) technology.[3] This platform enhances the anti-tumor efficacy of the CAR-T cells by engineering them to simultaneously produce and secrete Interleukin-7 (IL-7) and C-C motif chemokine 19 (CCL19).[1][3]

- Interleukin-7 (IL-7): Promotes the proliferation and survival of T-cells.[1]
- Chemokine (C-C motif) ligand 19 (CCL19): Enhances the migration of T-cells and dendritic cells to the tumor site.[1]

This "armoring" effect is designed to improve the persistence and tumor-infiltrating capabilities of the CAR-T cells, a significant challenge in treating solid tumors.[4]



# **Developmental Status**

Takeda Pharmaceutical Company Limited, in collaboration with Noile-Immune Biotech, initiated a Phase 1 clinical trial (NCT05164666) for TAK-103 in late 2021.[3][5] However, in a portfolio review in early 2024, Takeda announced the discontinuation of the TAK-103 program, along with other autologous CAR-T candidates.[4][6][7] The rights to the therapy, also known as NIB103, have been returned to Noile-Immune Biotech.[2][4] As a result, publicly available data on the clinical outcomes of this trial is limited.

# Experimental Protocols: Phase 1 Clinical Trial (NCT05164666)

The primary objectives of the first-in-human, open-label, dose-escalation study were to assess the safety and tolerability of TAK-103 and to determine the recommended dose for future studies.[5]

## **High-Level Experimental Workflow**

The protocol for administering TAK-103 followed a standard autologous CAR-T cell therapy procedure:

- Leukapheresis: Collection of white blood cells, including T-cells, from the patient.[5]
- Ex Vivo Manufacturing: The patient's T-cells are sent to a laboratory for genetic modification. This involves transduction with a viral vector to express the anti-mesothelin Chimeric Antigen Receptor (CAR) and the genes for IL-7 and CCL19. This manufacturing process was estimated to take up to 4-5 weeks.[5]
- Lymphodepleting Chemotherapy (Optional): Patients may receive chemotherapy prior to infusion to reduce the number of existing lymphocytes, creating a more favorable environment for the infused CAR-T cells to expand.
- Infusion: The engineered TAK-103 cells are administered back to the patient via a single intravenous infusion.[5]
- Monitoring: Patients are hospitalized for at least 28 days for close monitoring of side effects,
  particularly Dose Limiting Toxicities (DLTs). Following discharge, patients are monitored for



up to 3 years.[5]



Click to download full resolution via product page

Fig 1. High-Level Experimental Workflow for TAK-103 Therapy.

### **Data Presentation**

As the Phase 1 trial was discontinued, no clinical efficacy or detailed safety data has been publicly released. The only quantitative information available pertains to the planned dose-escalation cohorts outlined in the clinical trial protocol.



| Dose Level | Number of CAR+ Cells per Body |
|------------|-------------------------------|
| 1          | 1 x 10 <sup>6</sup>           |
| 2          | 3 x 10 <sup>6</sup>           |
| 3          | 1 x 10 <sup>7</sup>           |
| 4          | 1 x 10 <sup>8</sup>           |
| 5          | 5 x 10 <sup>8</sup>           |

Table 1: Planned Dose Escalation for TAK-103

Phase 1 Trial.[5]

# **Core Biology: Mesothelin Signaling Pathways**

Mesothelin is not merely a passive tumor marker; it actively contributes to cancer progression by engaging several key signaling pathways that promote cell survival, proliferation, and metastasis.[8] Understanding these pathways is crucial for appreciating the therapeutic rationale behind targeting mesothelin.

When mesothelin on the cancer cell surface is engaged, either by soluble mesothelin or by binding to its partner MUC16 (CA125), it can trigger intracellular signaling cascades.[8][9]

Key pathways activated by mesothelin include:

- PI3K/Akt & MAPK/ERK Pathways: These are central pro-survival pathways. Their activation leads to the inhibition of pro-apoptotic proteins (like Bad and Bax) and the promotion of antiapoptotic proteins (like Bcl-2), making cancer cells resistant to programmed cell death.[8][10]
- NF-κB Pathway: Constitutive activation of NF-κB in pancreatic cancer cells overexpressing mesothelin leads to increased production of IL-6, which in turn promotes tumor cell proliferation and survival.[8][10]
- STAT3 Pathway: This pathway can be activated by mesothelin, leading to increased expression of cell cycle regulators like Cyclin E, which accelerates the G1-S phase transition and drives proliferation.[9]



 JNK & p38 MAPK Pathways: These pathways are linked to the increased expression of matrix metalloproteinase-7 (MMP-7), an enzyme that degrades the extracellular matrix, thereby enhancing cancer cell migration and invasion.[9][11]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. noile-immune.com [noile-immune.com]
- 3. noile-immune.com [noile-immune.com]
- 4. Takeda thins the cell therapy pipeline | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. TAK-103 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]







- 8. The role of mesothelin in tumor progression and targeted therapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mesothelin: A New Target for Cancer Therapy [bocsci.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Takeda103A preliminary research findings].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681212#takeda103a-preliminary-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com